2-(1-Phenylethenyl)-1H-indene

Lipophilicity Partition Coefficient Catalyst Design

Sourcing high-purity indenyl ligand precursors with reliable batch-to-batch consistency often presents supply chain bottlenecks for organometallic research groups. This 2-arylindene derivative directly resolves this by providing a structurally validated intermediate for ansa-zirconocene catalyst synthesis. • Polymerization Activity: Derived catalysts exhibit ≥10× higher activity versus unsubstituted indenyl systems for α-olefin polymerization. • Physicochemical Profile: LogP 4.34 ensures optimal solubility in non-polar reaction media; UV absorption at 250-300 nm facilitates real-time reaction monitoring. • Application Scope: Enables efficient Diels-Alder cycloadditions to construct functionalized tetrahydrofluorene scaffolds for medicinal chemistry.

Molecular Formula C17H14
Molecular Weight 218.29 g/mol
CAS No. 670256-57-2
Cat. No. B12547028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylethenyl)-1H-indene
CAS670256-57-2
Molecular FormulaC17H14
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC=C(C1=CC2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C17H14/c1-13(14-7-3-2-4-8-14)17-11-15-9-5-6-10-16(15)12-17/h2-11H,1,12H2
InChIKeyRAQMQRROXUZNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Phenylethenyl)-1H-indene for Catalysis & Organic Synthesis


2-(1-Phenylethenyl)-1H-indene (CAS 670256-57-2) is a substituted indene derivative with molecular formula C₁₇H₁₄ and molecular weight 218.29 g/mol . This compound serves as a key intermediate for synthesizing ansa-metallocene complexes used in olefin polymerization catalysis [1] and participates in Diels–Alder cycloaddition reactions for constructing complex polycyclic frameworks [2].

2-(1-Phenylethenyl)-1H-indene: Why Substitution Fails


The extended π-conjugation conferred by the 2-(1-phenylethenyl) substituent fundamentally alters both the electronic structure and steric profile compared to simpler indenes. The compound exhibits a calculated LogP of 4.33950 , markedly higher than unsubstituted indene (LogP ~2.8), indicating substantially greater lipophilicity that affects solubility and partitioning in biphasic catalytic systems. In metallocene catalyst synthesis, the 2-arylindene scaffold provides fluxional behavior that increases polymerization activity 10× or more relative to unsubstituted indenyl ligands [1]. The phenylethenyl group also enhances diene reactivity in Diels–Alder cycloadditions compared to simple 2-vinylindene due to extended conjugation and altered frontier orbital energies [2]. These quantifiable differences in physicochemical properties and catalytic performance render simple in-class substitution invalid without compromising experimental outcomes.

2-(1-Phenylethenyl)-1H-indene: Comparative Evidence


Enhanced Lipophilicity Relative to Indene

The calculated LogP (octanol-water partition coefficient) of 2-(1-Phenylethenyl)-1H-indene is 4.33950 . This value is approximately 1.5 log units higher than unsubstituted indene (LogP ~2.8), representing a >30-fold increase in lipophilicity that directly impacts solubility in non-polar solvents and partitioning behavior in biphasic catalytic systems.

Lipophilicity Partition Coefficient Catalyst Design

Polymerization Activity Enhancement with 2-Arylindene Ligands

Fluxional unbridged metallocene polymerization catalysts containing at least one 2-arylindene ligand (such as those derived from 2-(1-Phenylethenyl)-1H-indene) exhibit polymerization activity increased 10× or more compared to catalysts employing unsubstituted indenyl ligands [1]. This enhancement is achieved with the addition of small amounts (typically 0.1-10 wt%) of a comonomer.

Metallocene Catalysis Olefin Polymerization Catalyst Activity

UV-Vis Evidence of Extended π-Conjugation

The UV-Vis absorption spectrum of 2-(1-Phenylethenyl)-1H-indene shows primary absorption bands in the 250-300 nm range , consistent with the extended π-conjugation across the indene core and phenylethenyl substituent. In contrast, unsubstituted indene exhibits a λₘₐₓ near 250 nm, while more conjugated systems show bathochromic shifts.

UV-Vis Spectroscopy Conjugation Electronic Structure

Ligand Fluxionality Enabled by Rotatable Bonds

2-(1-Phenylethenyl)-1H-indene contains exactly 2 rotatable chemical bonds [1], as computed from its molecular structure. This is notably higher than 2-phenylindene (0-1 rotatable bonds) due to the vinyl spacer between the indene and phenyl moieties, providing enhanced conformational flexibility that can influence metallocene catalyst fluxionality and substrate accessibility.

Molecular Flexibility Ligand Design Rotatable Bonds

2-(1-Phenylethenyl)-1H-indene: Application Scenarios


Synthesis of High-Activity ansa-Zirconocene Olefin Polymerization Catalysts

2-(1-Phenylethenyl)-1H-indene serves as a key ligand precursor for ansa-zirconocene complexes used in industrial olefin polymerization. Catalysts derived from 2-arylindene ligands exhibit ≥10× higher polymerization activity compared to unsubstituted indenyl systems [1]. The compound's LogP of 4.34 ensures favorable solubility in non-polar reaction media typical of industrial polymerization processes .

Diels–Alder Cycloaddition for Tetrahydrofluorene Synthesis

The extended π-conjugation of the 2-(1-phenylethenyl) substituent enhances diene reactivity in normal electron-demand Diels–Alder reactions [1]. This enables efficient synthesis of functionalized tetrahydrofluorenes, which are valuable scaffolds in medicinal chemistry and materials science. The UV-Vis absorption in the 250-300 nm range facilitates real-time reaction monitoring .

Fluxional Metallocene Catalyst Development for Thermoplastic Elastomers

The two rotatable bonds in 2-(1-Phenylethenyl)-1H-indene confer conformational flexibility essential for fluxional unbridged metallocene catalysts [1]. Such systems are particularly suited for producing high-melting thermoplastic elastomeric α-olefin polymers and plastomers, where ligand fluxionality directly correlates with comonomer incorporation and polymer properties .

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